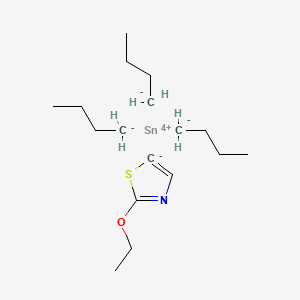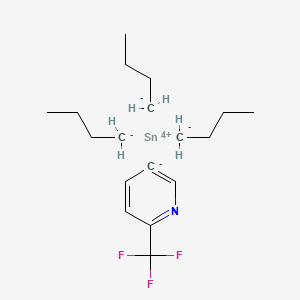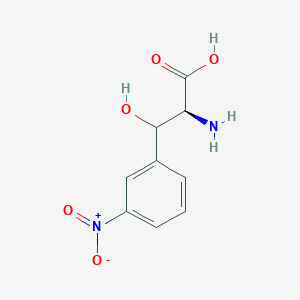
Tri-n-butyl(1-propenyl)tin, cis/trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-n-butyl(1-propenyl)tin, cis/trans: is an organotin compound with the molecular formula C15H32Sn. It is a mixture of cis and trans isomers and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-n-butyl(1-propenyl)tin, cis/trans can be synthesized through the reaction of tri-n-butyltin hydride with propenyl halides under controlled conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to ensure the final product meets the required specifications. Industrial production also focuses on minimizing waste and improving yield through advanced techniques.
Chemical Reactions Analysis
Types of Reactions: Tri-n-butyl(1-propenyl)tin, cis/trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Tri-n-butyl(1-propenyl)tin, cis/trans is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of organotin compounds in living organisms.
Industry: In industrial applications, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
Mechanism of Action
The mechanism by which tri-n-butyl(1-propenyl)tin, cis/trans exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with enzymes and other proteins, affecting their activity. The propenyl group can also participate in reactions with other molecules, leading to the formation of new compounds. The pathways involved include the formation of carbon-tin bonds and the subsequent reactions of these bonds with other functional groups.
Comparison with Similar Compounds
Tri-n-butylstannane: Similar in structure but lacks the propenyl group.
Tri-n-butyl(2-propenyl)tin: Similar but with a different position of the propenyl group.
Tri-n-butyl(1-butenyl)tin: Similar but with a butenyl group instead of a propenyl group.
Uniqueness: Tri-n-butyl(1-propenyl)tin, cis/trans is unique due to the presence of the propenyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where the propenyl group is required for the desired chemical reactions.
Properties
IUPAC Name |
butane;prop-1-ene;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWXSNMOXBHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC=[CH-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)


![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)

![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)






